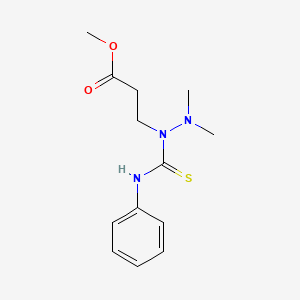
(+)-4-Carene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,6R)-4,7,7-Trimethylbicyclo(410)hept-2-ene is a bicyclic organic compound with the molecular formula C10H16 It is characterized by its unique structure, which includes a bicycloheptene ring system with three methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The methyl groups and the bicyclic structure can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated bicyclic compounds.
Aplicaciones Científicas De Investigación
(1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,4R,6R)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S,6S)-4,7,7-Trimethylbicyclo(4.1.0)hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
Bicyclo(4.1.0)hept-2-ene: A similar bicyclic structure without the methyl groups.
4,7,7-Trimethylbicyclo(4.1.0)heptane: A saturated analog of the compound.
Uniqueness
(1S,4R,6R)-4,7,7-Trimethylbicyclo(41
Propiedades
Número CAS |
13837-63-3 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m0/s1 |
Clave InChI |
LGNSZMLHOYDATP-XHNCKOQMSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
SMILES canónico |
CC1CC2C(C2(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


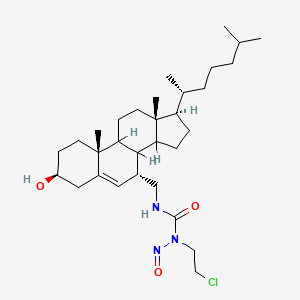
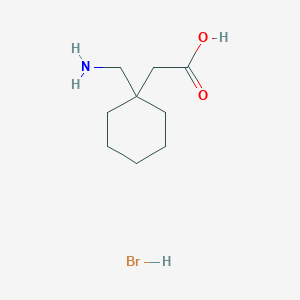


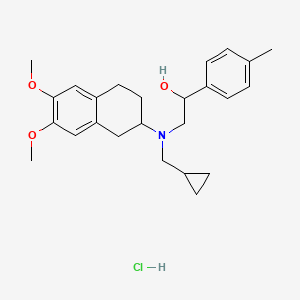
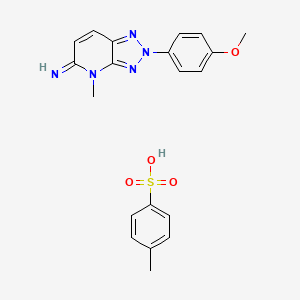
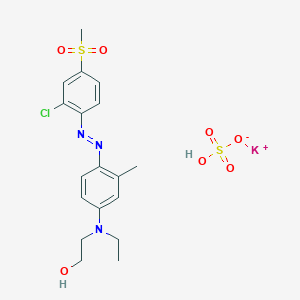

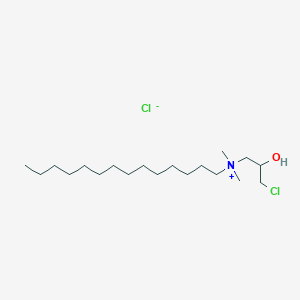
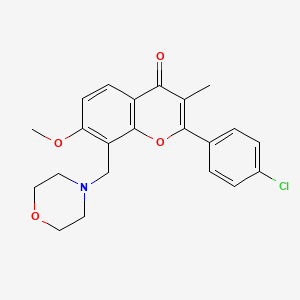
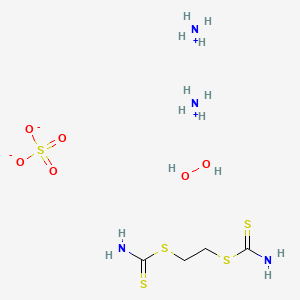
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
